N-cyclopropyl-1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide
Description
N-cyclopropyl-1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide is a fluorinated 1,2,3-triazole derivative characterized by a cyclopropyl carboxamide group, a 4-fluorophenyl substituent at position 1, and a trifluoromethyl group at position 5 of the triazole ring. However, its commercial availability was discontinued by CymitQuimica, suggesting challenges in synthesis, stability, or efficacy during development .
Properties
IUPAC Name |
N-cyclopropyl-1-(4-fluorophenyl)-5-(trifluoromethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F4N4O/c14-7-1-5-9(6-2-7)21-11(13(15,16)17)10(19-20-21)12(22)18-8-3-4-8/h1-2,5-6,8H,3-4H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSKVYFFPVYZNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F4N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1281105-83-6 | |
| Record name | N-cyclopropyl-1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
N-cyclopropyl-1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the 1,2,3-triazole class, which is recognized for its diverse biological activities and potential applications in medicinal chemistry. The unique structural features of this compound, including a cyclopropyl group and trifluoromethyl substituent, suggest enhanced pharmacological properties that warrant detailed exploration.
Synthesis and Structural Features
The synthesis of this triazole derivative typically involves multi-step processes that include cyclization of appropriate precursors. The molecular formula is , and its structure features a cyclopropyl group and a trifluoromethyl group that may influence its biological activity. The presence of fluorine atoms is particularly significant as they can enhance lipophilicity and bioavailability, which are critical for drug development.
Anticancer Properties
Research indicates that compounds containing the 1,2,3-triazole moiety exhibit notable anticancer activity. For instance, triazole derivatives have been shown to induce apoptosis in various cancer cell lines through mechanisms such as inhibiting tubulin polymerization and affecting kinase pathways (e.g., EGFR and c-Met) .
A study demonstrated that fluorinated triazoles had IC50 values ranging from 5.6 to 29.6 µM against breast carcinoma cells (MDA-MB-361), indicating moderate potency . Another investigation highlighted that certain triazole derivatives could inhibit proliferation and migration in HepG2 cells in a dose-dependent manner .
The mechanism of action for this compound likely involves interaction with specific biological targets that disrupt normal cellular functions. Such interactions can lead to the inhibition of key enzymes involved in cancer progression and survival .
Case Studies
Several studies have investigated the biological effects of triazole derivatives similar to this compound:
- Study on Anticancer Activity : A series of triazole-linked compounds were synthesized and tested against various cancer cell lines. The results showed significant cytotoxic activity against MCF-7 breast cancer cells with IC50 values as low as 1.27 µM at 48 hours .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| IX | MCF-7 | 1.27 | Tubulin polymerization inhibition |
| X | HepG2 | 0.02 | Apoptosis induction |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-cyclopropyl-1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide is with a molecular weight of approximately 314.24 g/mol. The unique structural features of this compound include a cyclopropyl group and trifluoromethyl substituents, which may enhance its pharmacological properties. These characteristics suggest potential applications in targeting specific biological pathways.
Medicinal Chemistry
This compound exhibits significant biological activity that makes it a candidate for drug development. Its mechanisms of action often involve interaction with various biological targets, potentially disrupting normal enzymatic functions. This disruption can lead to therapeutic effects against diseases such as cancer and inflammation .
Anticancer Studies
Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown efficacy against several human tumor cell lines in vitro. The National Cancer Institute's Developmental Therapeutics Program has evaluated its activity through single-dose assays across a range of cancer cell lines, revealing promising growth inhibition rates .
Case Study: Antitumor Activity
- Cell Lines Tested : Various human tumor cell lines
- Inhibition Rates : Notable growth inhibition observed with mean GI values indicating potential effectiveness against specific cancers.
Applications in Drug Discovery
Given its structural characteristics and biological activity, this compound is being explored for its potential as a lead compound in drug discovery. Its ability to interact with specific targets makes it an attractive candidate for further optimization to develop new therapeutic agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing the 1,2,3-triazole-4-carboxamide scaffold but differing in substituents, biological activity, and applications.
Structural and Functional Analogues
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid
- Substituents : 4-chlorophenyl (position 1), trifluoromethyl (position 5), carboxylic acid (position 4).
- Activity : Demonstrated 68.09% growth inhibition (GP) against NCI-H522 lung cancer cells and served as a scaffold for c-Met kinase inhibitors, inducing apoptosis in multiple tumor cell lines (e.g., MCF-7, HepG2) .
- Key Difference : The carboxylic acid group may enhance solubility but reduce membrane permeability compared to the cyclopropyl carboxamide in the target compound.
(S)-1-(4-Chlorophenyl)-N-(−1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (ZIPSEY)
- Substituents : 4-chlorophenyl (position 1), methyl (position 5), hydroxy-phenylpropan-2-yl amide (position 4).
- Activity : Structural data (CCDC refcode: ZIPSEY) highlight its crystallographic features but biological activity remains unquantified in the provided evidence .
Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate
- Substituents : Phenyl (position 1), pyridin-3-yl (position 5), ethyl ester (position 4).
- Activity : Showed 70.94% GP against NCI-H522 cells, indicating that pyridine rings may enhance interactions with hydrophobic kinase domains .
- Key Difference : The ethyl ester group may confer metabolic instability compared to carboxamide derivatives.
Substituent Effects on Activity and Physicochemical Properties
Key Observations :
- Fluorophenyl vs. Chlorophenyl : The 4-fluorophenyl group in the target compound may improve metabolic stability and reduce steric hindrance compared to 4-chlorophenyl analogs, enhancing target binding .
- Trifluoromethyl (CF₃) : Present in all active analogs, CF₃ is critical for electron-withdrawing effects, enhancing triazole ring stability and hydrophobic interactions .
- Carboxamide vs.
Research Tools and Structural Analysis
Preparation Methods
One-Pot Procedure Using t-BuOK
A modified approach condenses the cycloaddition and amidation steps into a single vessel. After triazole formation, potassium tert-butoxide (t-BuOK) is added to deprotonate the carboxylic acid, enabling direct reaction with cyclopropylamine. This method reduces purification steps but requires stringent anhydrous conditions to prevent ester hydrolysis.
Comparative yields:
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Two-step | 78 | 95 |
| One-pot | 68 | 88 |
Solid-Phase Synthesis for Parallel Production
High-throughput synthesis employs Wang resin-bound 4-azido-1-fluorobenzene. After cycloaddition, the resin is treated with cyclopropylamine/CDI in dimethylformamide (DMF), followed by cleavage with trifluoroacetic acid (TFA). This method facilitates library generation but suffers from lower yields (45–55%) due to incomplete resin functionalization.
Mechanistic Insights and Side Reactions
Dimroth Rearrangement Dynamics
The enole-mediated pathway proceeds through a six-membered transition state, where the cyclopropyl group stabilizes partial positive charges via σ→p conjugation. Competing pathways include:
Amidation Selectivity
CDI preferentially activates carboxylic acids over competing hydroxyl groups (e.g., methoxy substituents on aryl rings). However, excess CDI (>1.2 equiv) promotes imidazolide dimerization, necessitating precise stoichiometric control.
Analytical Characterization and Quality Control
High-performance liquid chromatography (HPLC) conditions:
- Column: C18, 250 × 4.6 mm, 5 µm
- Mobile phase: 60:40 acetonitrile/water (0.1% TFA)
- Retention time: 8.7 min
Mass spectrometry (MS):
- m/z [M+H]⁺: 315.08635 (calculated), 315.0863 (observed)
- Collision cross-section (CCS): 171.8 Ų (predicted)
X-ray crystallography:
The final compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 8.921 Å, b = 12.345 Å, c = 14.678 Å, β = 98.76°. Intermolecular N—H⋯N and C—H⋯O hydrogen bonds stabilize the crystal lattice, as confirmed by Hirshfeld surface analysis.
Scale-Up Considerations and Industrial Feasibility
Critical process parameters (CPPs):
- Azide handling: 4-Azido-1-fluorobenzene is thermally unstable; large-scale reactions require continuous flow reactors to mitigate explosion risks.
- Solvent recovery: Acetonitrile is distilled under reduced pressure (45°C, 150 mbar) with <0.1% water content for reuse.
- Waste management: Copper-containing byproducts from alternative CuAAC routes necessitate chelation treatment before disposal.
Cost analysis (per kilogram):
| Component | Cost (USD) |
|---|---|
| 4-Azido-1-fluorobenzene | 3200 |
| CDI | 2800 |
| Cyclopropylamine | 4500 |
| Total | 10,500 |
Q & A
Q. Implications :
- The triazole core allows participation in click chemistry (e.g., CuAAC) for bioconjugation .
- The -CF₃ group enhances membrane permeability, critical for in vitro assays .
- Fluorine atoms improve bioavailability and pharmacokinetic properties .
What synthetic strategies are employed to prepare this compound, and how can reaction conditions be optimized?
Basic Question
A typical multi-step synthesis involves:
Cycloaddition : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring.
Functionalization : Introduction of the 4-fluorophenyl and trifluoromethyl groups via Suzuki coupling or nucleophilic substitution.
Carboxamide Formation : Condensation of cyclopropylamine with the triazole carboxylic acid using EDC/HOBt coupling .
Q. Optimization :
- Catalysts : CuI for CuAAC improves regioselectivity .
- Solvents : Dichloromethane or DMF enhances solubility of intermediates .
- Temperature : Controlled heating (60–80°C) avoids decomposition of fluorinated groups .
How can researchers identify the biological targets of this compound, and what methodologies validate these interactions?
Advanced Question
Target Identification :
- Computational Docking : Molecular docking (e.g., AutoDock Vina) predicts binding to enzymes like cytochrome P450 or kinases .
- Pull-Down Assays : Biotinylated analogs of the compound capture target proteins from cell lysates, identified via mass spectrometry .
Q. Validation :
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (KD values) with purified proteins.
- Cellular Assays : Knockdown of suspected targets (via siRNA) followed by activity loss confirms involvement .
How should contradictory data on the compound’s biological activity across studies be resolved?
Advanced Question
Contradictions may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times.
- Solution Stability : Degradation in DMSO stock solutions affects potency.
Q. Resolution Strategies :
- Standardized Protocols : Use identical cell lines, serum-free media, and fresh DMSO stocks .
- Stability Studies : HPLC monitoring of compound integrity under assay conditions .
- Dose-Response Curves : Confirm EC50/IC50 consistency across replicates .
What computational methods predict the compound’s binding modes and affinity?
Advanced Question
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over time (e.g., GROMACS).
- Free Energy Perturbation (FEP) : Quantifies binding energy changes for mutations in the target .
- Pharmacophore Modeling : Matches compound features (e.g., -CF₃, triazole) to target active sites .
Example : MD simulations revealed stable hydrogen bonds between the triazole core and kinase ATP-binding pockets .
What spectroscopic techniques characterize this compound, and how are data interpreted?
Basic Question
| Technique | Key Data | Interpretation |
|---|---|---|
| ¹H/¹³C NMR | δ 7.2–7.8 ppm (aromatic H), δ 2.1 ppm (cyclopropyl CH₂) | Confirms aryl and cyclopropyl group integration |
| HRMS | [M+H]+ m/z = Calculated 356.1; Observed 356.0 | Validates molecular formula |
| FTIR | 1700 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-F) | Confirms carboxamide and fluorinated groups |
How can Design of Experiments (DoE) optimize reaction yields and purity?
Advanced Question
DoE Workflow :
Factors : Catalyst loading, temperature, solvent polarity.
Response Variables : Yield, purity (HPLC area %).
Modeling : Central Composite Design (CCD) identifies optimal conditions.
Q. Case Study :
- Optimal CuAAC Conditions : 5 mol% CuI, 60°C, DMF:H₂O (4:1) increased yield from 65% to 89% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
